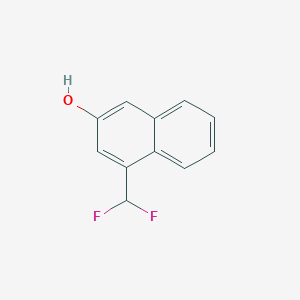

![molecular formula C13H23NO2 B2952833 Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate CAS No. 1017623-70-9](/img/structure/B2952833.png)

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate

Descripción general

Descripción

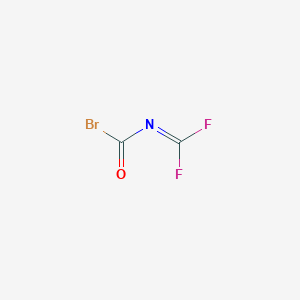

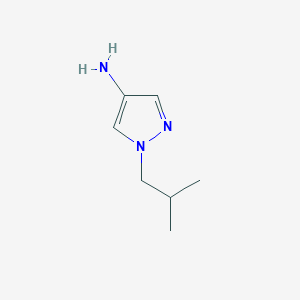

“Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is a chemical compound with the molecular formula C13H23NO2 . It is also known as "3-Azaspiro [5.5]undecane-9-acetic acid, methyl ester, hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” involves the addition of 2-(3-(tert-butoxycarbonyl)-3-azaspiro undecan-9-yl)acetic acid to a mixture, which is then stirred at room temperature for 2 days .Molecular Structure Analysis

The molecular weight of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is 225.33 . The exact structure of this compound is not provided in the sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” include a molecular weight of 225.33 . Other properties such as density, melting point, and boiling point are not provided in the sources .Aplicaciones Científicas De Investigación

1. Polymer Science

In polymer science, this compound has been used in the synthesis of linear polymers. A study by Pryde, Moore, Teeter, and Cowan (1962) demonstrated the use of a related compound, 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, for condensation polymerization with diamines to create poly(amide-acetals). These polymers were found to be crosslinkable, forming insoluble, infusible, and transparent solids adherent to glass (Pryde et al., 1962).

2. Organic Synthesis

Pandey, Kumara, Burugu, and Puranik (2011) reported on the enantioselective total syntheses of naturally occurring alkaloids using an enantiomerically pure derivative of this compound. Their approach involved key steps like diastereoselective Hosomi–Sakurai allylation and ring-closing metathesis (Pandey et al., 2011).

3. Medicinal Chemistry

Ibuka et al. (1981, 1982) described the stereoselective synthesis of an intermediate for the synthesis of perhydrohistrionicotoxin, a pharmacologically important alkaloid, using a similar compound, 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone (Ibuka et al., 1981), (Ibuka et al., 1982).

4. Crystallography

The compound has also been studied in crystallography. Zukerman-Schpector, Biaggio, Rufino, and Caracelli (1999) investigated the conformation of lactone rings in spiro lactam-lactones, which are structurally related to Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate (Zukerman-Schpector et al., 1999).

5. Pharmacology

Bai, Chen, Ling, Li, and Cui (2008) developed a liquid chromatographic method for the quantification of SLXM-2, a compound related to Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, in rat plasma for pharmacokinetic studies (Bai et al., 2008).

Safety and Hazards

Safety information for “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOLQMDMNLPCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC2(CC1)CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

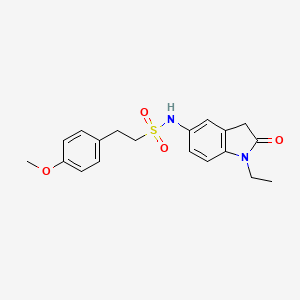

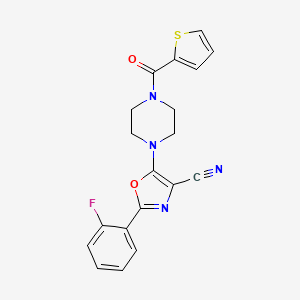

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)

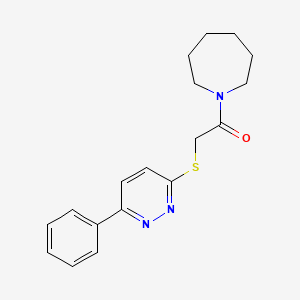

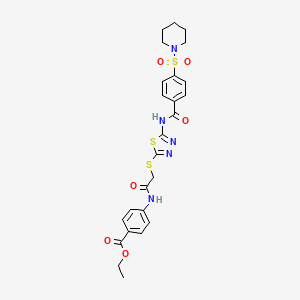

![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)

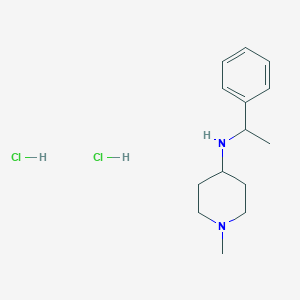

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)